(1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine
Overview
Description
(1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine (hereafter referred to as “(-)-N-Toluenesulfonyl-DPE”) is a chiral diamine compound with a wide range of applications in the scientific research community. It is a white solid with a melting point of 152-154 °C and a density of 1.22 g/cm3. The molecule is composed of two phenyl rings connected by an ethylene bridge, with a toluenesulfonyl group attached to the nitrogen atom. (-)-N-Toluenesulfonyl-DPE has been used in a variety of research applications, including synthesis, catalysis, and drug development.
Scientific research applications
Catalytic Asymmetric Aldol Reactions
In a study by Zong, Huang, Bian, and Song (2014), this compound was used to develop a highly efficient primary-tertiary diamine ligand. It demonstrated impressive performance in catalyzing asymmetric aldol reactions between trifluoromethyl ketones and linear aliphatic ketones, achieving up to 99% yield and 94% enantioselectivity. This research highlights its potential in constructing chiral trifluoromethyl tertiary alcohols (H. Zong, H. Huang, Guangling Bian, & Ling Song, 2014).
Asymmetric Transfer Hydrogenation
Fuglseth, Sundby, and Hoff (2009) explored its use in the asymmetric transfer hydrogenation of α-fluoroacetophenones. They found that using this compound as a ligand in catalytic systems produced high enantiomeric excess of the reduced products, demonstrating its effectiveness in this type of reaction (Erik Fuglseth, E. Sundby, & B. Hoff, 2009).
Chiral Supramolecular Fluorophore Creation
Imai, Kawaguchi, Harada, Sato, Ishikawa, Fujiki, Kuroda, and Matsubara (2007) utilized this chemical in the creation of a chiral supramolecular fluorophore. The combination with fluorescent carboxylic acid derivatives led to a compound with circularly polarized luminescence properties, suggesting potential applications in advanced materials science (Y. Imai, K. Kawaguchi, Takunori Harada, et al., 2007).
properties
IUPAC Name |
N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17/h2-15,20-21,23H,22H2,1H3/t20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPFIWYXBIHPIP-NHCUHLMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370363 | |
Record name | N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine | |
CAS RN |
144222-34-4 | |
Record name | N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ((1R,2R)-2-Amino-1,2-diphenylethyl)[(4-methylphenyl)sulfonyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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